molecular formula C4H8N2O3S B064889 N-Carbamoyl-L-cysteine CAS No. 173144-48-4

N-Carbamoyl-L-cysteine

Cat. No.: B064889
CAS No.: 173144-48-4
M. Wt: 164.19 g/mol
InChI Key: APFSAMXTZRYBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carbamoylamino)-3-sulfanylpropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group (-CONH2) and a sulfanyl group (-SH) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-3-sulfanylpropanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 3-mercaptopropanoic acid, with a carbamoylating agent. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamoyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(Carbamoylamino)-3-sulfanylpropanoic acid may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group (-SH) can be oxidized to form a disulfide bond (-S-S-).

    Reduction: The carbamoyl group (-CONH2) can be reduced to form an amine group (-NH2).

    Substitution: The hydrogen atoms on the sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various alkylating agents can be used to introduce different functional groups.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or functionalized derivatives.

Scientific Research Applications

2-(Carbamoylamino)-3-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carbamoyl group can interact with amino groups in proteins, leading to modifications that affect protein activity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a similar sulfanyl group.

    Carbamoyl phosphate: A compound with a similar carbamoyl group.

Uniqueness

2-(Carbamoylamino)-3-sulfanylpropanoic acid is unique due to the presence of both the carbamoyl and sulfanyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that possess only one of these functional groups.

Properties

IUPAC Name

2-(carbamoylamino)-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSAMXTZRYBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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